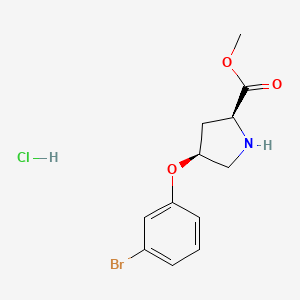
2-Chloro-4-fluoro-3-methoxybenzyl bromide
Overview
Description
2-Chloro-4-fluoro-3-methoxybenzyl bromide is a laboratory chemical . It is also known as 1-(bromomethyl)-4-chloro-2-fluoro-3-methoxybenzene .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluoro-3-methoxybenzyl bromide is represented by the InChI code: 1S/C8H7BrClFO/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-3H,4H2,1H3 .Physical And Chemical Properties Analysis
The physical form of 2-Chloro-4-fluoro-3-methoxybenzyl bromide is solid . It has a molecular weight of 253.5 .Scientific Research Applications
Synthesis of Oligoribonucleotides
2-Chloro-4-fluoro-3-methoxybenzyl bromide is used in the synthesis of oligoribonucleotides. A study by Takaku & Kamaike (1982) demonstrated the use of a 4-methoxybenzyl group, introduced to the 2′-hydroxyl group of adenosine, in the synthesis of oligoribonucleotides via the phosphotriester approach. This group can be rapidly removed from the oligoribonucleotides for further analysis (Takaku & Kamaike, 1982).
Radiopharmaceutical Synthesis
The compound plays a role in the synthesis of fluorobenzyl bromides, which are intermediates in the asymmetric synthesis of fluorinated α-amino acids. These acids are used in positron emission tomography (PET) radiotracers. Zaitsev et al. (2002) developed procedures for synthesizing these compounds and optimized the synthesis process for efficient production (Zaitsev et al., 2002).
Chemical Protecting Group
The compound is also used as a protecting group for alcohols in organic synthesis. Crich, Li, & Shirai (2009) introduced a new benzyl ether-type protecting group for alcohols, which is introduced by means of a readily prepared benzyl bromide. This group provides stability to oxidizing conditions and is compatible with certain other protecting groups (Crich, Li, & Shirai, 2009).
Antiplasmodial Activity
Hadanu et al. (2010) synthesized (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide from 4-methoxybenzyl bromide and evaluated its antiplasmodial activities. The study found significant activity against Plasmodium falciparum strains, indicating potential therapeutic applications (Hadanu et al., 2010).
Antimycobacterial Activity
Braendvang & Gundersen (2007) synthesized a series of compounds including 6-(2-furyl)-9-(p-methoxybenzyl)purines, which showed the ability to inhibit the growth of Mycobacterium tuberculosis in vitro. This study highlights the potential use of these compounds in developing new antimycobacterial drugs (Braendvang & Gundersen, 2007).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-2-chloro-4-fluoro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-12-8-6(11)3-2-5(4-9)7(8)10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWAPSAQJAZPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-3-methoxybenzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1421110.png)



![6-Chlorofuro[3,2-b]pyridine](/img/structure/B1421118.png)








